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Compound of Interest

Compound Name: 1-Bromoeicosane

Cat. No.: B1265406

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane, a long-chain saturated alkyl halide, serves as a versatile building block in
organic synthesis and materials science. Its extended twenty-carbon chain imparts significant
lipophilicity, making it a valuable precursor for molecules designed to interact with nonpolar
environments, such as cell membranes or polymer matrices. This technical guide provides a
comprehensive overview of 1-Bromoeicosane, including its synonyms, physicochemical
properties, synthesis protocols, and key chemical transformations. The information is tailored
for researchers in organic chemistry, materials science, and drug development who utilize long-
chain functionalized alkanes in their work.

Synonyms and Identification

1-Bromoeicosane is known by several synonyms in the chemical literature and commercial
catalogs. Proper identification is crucial for accurate sourcing and literature review.

Systematic Name: 1-Bromoeicosane

Common Synonyms: Eicosyl bromide, Icosyl bromide, n-Eicosyl bromide[1]

CAS Registry Number: 4276-49-7[2]

Molecular Formula: C2oH41Br[2]
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e Molecular Weight: 361.45 g/mol [1]

Physicochemical Properties

The physical and chemical properties of 1-Bromoeicosane are summarized in the table below.
These properties are essential for designing reaction conditions and purification procedures.

Property Value Reference
Appearance White to off-white solid [1]

Melting Point 36-39 °C [3]

Boiling Point 221-223 °C at 3 mmHg

Density ~1.0 g/cm?3

Insoluble in water; Soluble in
Solubility ethers, hydrocarbons, and

chlorinated solvents.

Refractive Index ~1.46

Spectroscopic Data

Spectroscopy Key Features

& ~3.4 (t, 2H, -CH2Br), ~1.85 (quint, 2H, -
1H NMR (CDCls) CH:2CH:Br), 1.4-1.2 (m, 34H, -(CH2)17-), 0.88 (t,
3H, -CHs3)

0 ~33.9 (-CH2Br), ~32.8, ~31.9, ~29.7-29.1,

13C NMR (CDCls)
~28.7, ~28.1, ~22.7, ~14.1 (-CHs)

v ~2920, 2850 (C-H stretch), ~1465 (C-H bend),

IR (KBr)

~645 (C-Br stretch) cm~1

m/z [M]+ and [M+2]+ isotopic pattern for
Mass Spec (El) bromine; fragmentation pattern showing

successive loss of CnHzn+1 units.
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Experimental Protocols

Detailed experimental procedures are provided for the synthesis of 1-Bromoeicosane and its
subsequent chemical transformations. These protocols are intended as a starting point and
may require optimization based on specific laboratory conditions and desired purity.

Synthesis of 1-Bromoeicosane from 1-Eicosanol

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in
organic synthesis. The use of phosphorus tribromide (PBr3) is a common and effective method.

Reaction: 3 R-OH + PBrs —» 3 R-Br + H3POs3
Procedure:

» To a stirred solution of 1-eicosanol (1 equivalent) in a suitable anhydrous solvent (e.g.,
diethyl ether or dichloromethane) at O °C under an inert atmosphere (e.g., nitrogen or argon),
slowly add phosphorus tribromide (0.33-0.4 equivalents).

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography
(TLC).

e Upon completion, carefully pour the reaction mixture into ice-water.

o Separate the organic layer, and wash it sequentially with saturated agueous sodium
bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield crude 1-Bromoeicosane.

o Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or
acetone) to obtain pure 1-Bromoeicosane.
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Synthesis of 1-Bromoeicosane from 1-Eicosanol.

Nucleophilic Substitution: Synthesis of 1-Azidoeicosane

1-Bromoeicosane readily undergoes Sn2 reactions with a variety of nucleophiles. The
synthesis of 1-azidoeicosane is a key step in introducing a versatile functional group that can
be further transformed, for example, via click chemistry or reduction to an amine.

Reaction: R-Br + NaN3 — R-Ns + NaBr
Procedure:

» Dissolve 1-Bromoeicosane (1 equivalent) in a polar aprotic solvent such as
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

e Add sodium azide (NaNs, 1.5-3 equivalents) to the solution.

o Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by
TLC.

 After cooling to room temperature, pour the reaction mixture into water and extract with a
nonpolar solvent (e.g., diethyl ether or ethyl acetate).

e Wash the combined organic extracts with water and brine to remove the solvent and residual
salts.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford 1-azidoeicosane. Further purification can be achieved by column

chromatography if necessary.
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Nucleophilic substitution of 1-Bromoeicosane.
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Elimination Reaction: Synthesis of 1-Eicosene

Treatment of 1-Bromoeicosane with a strong, sterically hindered base favors an E2

elimination reaction to yield the corresponding alkene.

Reaction: R-CH2CH2-Br + Base -~ R-CH=CH2 + H-Base* + Br-

Procedure:

o Dissolve 1-Bromoeicosane (1 equivalent) in a suitable anhydrous solvent, such as

tetrahydrofuran (THF) or tert-butanol.

e Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.5-2

equivalents), to the solution at room temperature.

o Heat the reaction mixture to reflux for 4-12 hours, monitoring the disappearance of the

starting material by TLC or GC.
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 After cooling, quench the reaction with water and extract the product with a hydrocarbon
solvent like hexanes or pentane.

» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

» Filter and concentrate the solution under reduced pressure to give 1-eicosene. The product
can be further purified by distillation or chromatography.
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Elimination reaction of 1-Bromoeicosane.

Applications in Research and Development
Materials Science

A significant application of 1-Bromoeicosane is in the formation of self-assembled monolayers
(SAMSs) on various surfaces, most notably graphite. The long alkyl chain promotes van der
Waals interactions, leading to ordered two-dimensional structures. The terminal bromine atom
can influence the packing of these monolayers and serves as a potential site for further
chemical modification. These SAMs are of interest for applications in nanoscience, electronics,
and surface engineering.

Organic Synthesis and Drug Development

While 1-Bromoeicosane itself is not known to possess specific biological activity or be directly
involved in signaling pathways, its role in drug development is that of a versatile lipophilic
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building block. The eicosyl chain can be incorporated into larger molecules to enhance their
solubility in lipid bilayers, potentially improving drug delivery and bioavailability. For instance, 1-
Bromoeicosane is a precursor for the synthesis of long-chain quaternary ammonium salts, a
class of compounds known for their surfactant and antimicrobial properties. These can be
utilized as excipients in pharmaceutical formulations or as active agents themselves.

The Grignard reagent derived from 1-Bromoeicosane, eicosylmagnesium bromide, is a
powerful nucleophile for the formation of carbon-carbon bonds, allowing for the construction of
complex molecular architectures with a long alkyl tail.

Conclusion

1-Bromoeicosane is a fundamental chemical for researchers requiring a long-chain alkylating
agent. Its well-defined physical properties and predictable reactivity in substitution and
elimination reactions make it a reliable synthetic intermediate. While its direct application in
pharmaceuticals is limited, its utility as a lipophilic building block in the synthesis of more
complex molecules with potential therapeutic or formulation-enhancing properties is significant.
The detailed protocols and data presented in this guide are intended to facilitate its effective
use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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